N-[(11Z)-2,4,6-trimethyl-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine
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Overview
Description
N-CYCLOHEXYL-N-(2,4,6-TRIMETHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDEN)AMINE is a complex organic compound with a molecular formula of C25H26N2 This compound is characterized by its unique structure, which includes a cyclohexyl group, a trimethyl-substituted indenoquinoline core, and an imine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-N-(2,4,6-TRIMETHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDEN)AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indenoquinoline Core: This step involves the cyclization of a suitable precursor to form the indenoquinoline core. This can be achieved through a Friedländer synthesis, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Trimethyl Groups: The trimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Imine Functional Group: The final step involves the condensation of the cyclohexylamine with the indenoquinoline core to form the imine functional group. This reaction typically requires a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-N-(2,4,6-TRIMETHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDEN)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinoline derivatives with various oxidation states.
Reduction: Cyclohexyl-substituted amines.
Substitution: Functionalized indenoquinoline derivatives.
Scientific Research Applications
N-CYCLOHEXYL-N-(2,4,6-TRIMETHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDEN)AMINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-N-(2,4,6-TRIMETHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDEN)AMINE involves its interaction with specific molecular targets and pathways. The imine functional group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor function. The indenoquinoline core may also interact with DNA or proteins, affecting cellular processes such as replication and transcription.
Comparison with Similar Compounds
Similar Compounds
N-CYCLOHEXYL-N-(2,4,6-TRIMETHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDEN)AMINE: Unique due to its specific substitution pattern and imine functionality.
N-CYCLOHEXYL-N-(2,4,6-TRIMETHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDEN)AMINE: Similar compounds may include other indenoquinoline derivatives with different substituents or functional groups.
Uniqueness
The uniqueness of N-CYCLOHEXYL-N-(2,4,6-TRIMETHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDEN)AMINE lies in its combination of a cyclohexyl group, trimethyl-substituted indenoquinoline core, and imine functional group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H26N2 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-cyclohexyl-2,4,6-trimethylindeno[1,2-b]quinolin-11-imine |
InChI |
InChI=1S/C25H26N2/c1-15-12-17(3)22-20(13-15)24(26-19-10-5-4-6-11-19)21-14-18-9-7-8-16(2)23(18)27-25(21)22/h7-9,12-14,19H,4-6,10-11H2,1-3H3 |
InChI Key |
BJYMTCHJWLEKRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=N2)C4=C(C=C(C=C4C3=NC5CCCCC5)C)C |
Origin of Product |
United States |
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